molecular formula C23H36N2O4 B12376772 N-Boc-dolaproine-amide-Me-Phe

N-Boc-dolaproine-amide-Me-Phe

Katalognummer: B12376772
Molekulargewicht: 404.5 g/mol
InChI-Schlüssel: BNKYTSFNYISCMT-KVPLUYHFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Boc-dolaproine-amide-Me-Phe is a compound that serves as an amino acid residue of the pentapeptide Dolastatin 10. Dolastatin 10 is known for its ability to inhibit tubulin polymerization and mitosis, which grants it anticancer properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-dolaproine-amide-Me-Phe can be achieved through stereoselective methods such as the Baylis-Hillman reaction. This reaction involves the use of specific reagents and conditions to ensure the desired stereochemistry .

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

N-Boc-dolaproine-amide-Me-Phe undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the target product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives .

Wissenschaftliche Forschungsanwendungen

N-Boc-dolaproine-amide-Me-Phe has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Studied for its role in inhibiting tubulin polymerization and mitosis.

    Medicine: Investigated for its anticancer properties and potential therapeutic applications.

    Industry: Utilized in the development of new drugs and chemical compounds

Wirkmechanismus

N-Boc-dolaproine-amide-Me-Phe exerts its effects by inhibiting tubulin polymerization and mitosis. This inhibition disrupts the normal function of microtubules, which are essential for cell division. As a result, the compound exhibits anticancer activity by preventing the proliferation of cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Dolastatin 10: The parent compound of N-Boc-dolaproine-amide-Me-Phe, known for its anticancer properties.

    Dolastatin 12: Another related compound with similar biological activities.

Uniqueness

This compound is unique due to its specific structure and the presence of the N-Boc protecting group, which enhances its stability and solubility. This makes it a valuable compound for research and potential therapeutic applications .

Eigenschaften

Molekularformel

C23H36N2O4

Molekulargewicht

404.5 g/mol

IUPAC-Name

tert-butyl (2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(2S)-1-phenylpropan-2-yl]amino]propyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C23H36N2O4/c1-16(15-18-11-8-7-9-12-18)24-21(26)17(2)20(28-6)19-13-10-14-25(19)22(27)29-23(3,4)5/h7-9,11-12,16-17,19-20H,10,13-15H2,1-6H3,(H,24,26)/t16-,17+,19-,20+/m0/s1

InChI-Schlüssel

BNKYTSFNYISCMT-KVPLUYHFSA-N

Isomerische SMILES

C[C@@H](CC1=CC=CC=C1)NC(=O)[C@H](C)[C@H]([C@@H]2CCCN2C(=O)OC(C)(C)C)OC

Kanonische SMILES

CC(CC1=CC=CC=C1)NC(=O)C(C)C(C2CCCN2C(=O)OC(C)(C)C)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.